Bienvenue dans la boutique en ligne BenchChem!

3-methyl-N-(3-morpholinopropyl)-6-phenylimidazo[2,1-b]thiazole-2-carboxamide

FLT3 kinase inhibition Acute myeloid leukemia Regioisomer SAR

This 2-carboxamide regioisomer occupies unique chemical space vs. the more common 3-carboxamide and 5-carboxamide imidazo[2,1-b]thiazole series. The morpholinopropyl side chain confers distinct physicochemical properties (TPSA 87.1 Ų, 6 rotatable bonds) ideal for systematic FLT3 kinase SAR, sigma-1/sigma-2 selectivity profiling, or antiviral H1N1 lead expansion. The unsubstituted 6-phenyl ring and morpholine nitrogen provide independent derivatization vectors. Supplied at 95% purity for non-human research. Request bulk pricing for gram-scale medicinal chemistry campaigns.

Molecular Formula C20H24N4O2S
Molecular Weight 384.5
CAS No. 852133-23-4
Cat. No. B2862363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-N-(3-morpholinopropyl)-6-phenylimidazo[2,1-b]thiazole-2-carboxamide
CAS852133-23-4
Molecular FormulaC20H24N4O2S
Molecular Weight384.5
Structural Identifiers
SMILESCC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)NCCCN4CCOCC4
InChIInChI=1S/C20H24N4O2S/c1-15-18(19(25)21-8-5-9-23-10-12-26-13-11-23)27-20-22-17(14-24(15)20)16-6-3-2-4-7-16/h2-4,6-7,14H,5,8-13H2,1H3,(H,21,25)
InChIKeyBGQKVIMWPQLTFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methyl-N-(3-morpholinopropyl)-6-phenylimidazo[2,1-b]thiazole-2-carboxamide (CAS 852133-23-4): Chemical Identity and Procurement Baseline


3-Methyl-N-(3-morpholinopropyl)-6-phenylimidazo[2,1-b]thiazole-2-carboxamide (CAS 852133-23-4) is a fully aromatic imidazo[2,1-b]thiazole-2-carboxamide derivative with a molecular formula of C₂₀H₂₄N₄O₂S and a molecular weight of 384.5 g/mol [1]. The compound is registered in PubChem (CID 5310220) and ChEMBL (CHEMBL1301712), and is commercially available from multiple vendors at a typical purity of 95% for non-human research use [1]. Its structure features a 3-methyl substitution on the imidazothiazole core, a 6-phenyl group, and an N-(3-morpholinopropyl) side chain attached via a carboxamide linker at the 2-position—a substitution pattern that distinguishes it from the more extensively studied 3-carboxamide and 5-carboxamide regioisomers within the imidazo[2,1-b]thiazole class [2].

Why Generic Substitution Fails for 3-Methyl-N-(3-morpholinopropyl)-6-phenylimidazo[2,1-b]thiazole-2-carboxamide (852133-23-4)


Within the imidazo[2,1-b]thiazole class, the position of the carboxamide anchor (C-2 vs. C-3 vs. C-5) dictates target engagement and biological outcome. The most potent FLT3 kinase inhibitors reported to date bear a 3-carboxamide, achieving MV4-11 cellular IC₅₀ values of 0.002 μM, while the anti-tubercular QcrB-targeting series relies on a 5-carboxamide to achieve MIC values below 10 nM against M. tuberculosis [1][2]. The target compound's 2-carboxamide regioisomer, combined with a morpholinopropyl side chain, occupies a distinct chemical space for which no direct substitution from the 3-carboxamide or 5-carboxamide series is valid. Furthermore, the morpholinopropyl group confers calculated physicochemical properties—including a topological polar surface area (TPSA) of 87.1 Ų, a single hydrogen bond donor, and five hydrogen bond acceptors—that differ meaningfully from dimethylaminoalkyl or piperazinyl analogs commonly found in the FLT3 and sigma receptor ligand series, directly impacting solubility, permeability, and protein binding profiles [3].

Quantitative Differentiation Evidence for 3-Methyl-N-(3-morpholinopropyl)-6-phenylimidazo[2,1-b]thiazole-2-carboxamide (852133-23-4)


Carboxamide Regioisomerism: 2-Carboxamide vs. 3-Carboxamide FLT3 Inhibitor Scaffold Differentiation

The target compound bears a carboxamide at the C-2 position of the imidazo[2,1-b]thiazole core rather than at C-3, the position utilized by the most potent FLT3 inhibitor in the 6-phenylimidazo[2,1-b]thiazole series. The lead 3-carboxamide compound (19) achieved FLT3 enzymatic IC₅₀ = 0.022 μM and MV4-11 cellular IC₅₀ = 0.002 μM, with its activity shown to be critically dependent on the 3-carboxamide orientation [1]. The 2-carboxamide regioisomer has not been profiled in the same FLT3 assay, making the target compound a structurally distinct tool for interrogating whether the carboxamide position alters kinase selectivity or introduces alternative target engagement profiles [1]. No direct IC₅₀ data exist for the target compound in FLT3 assays; the quantitative difference lies in the structural features rather than parallel activity measurements.

FLT3 kinase inhibition Acute myeloid leukemia Regioisomer SAR

Morpholinopropyl Side Chain: Physicochemical Differentiation from Dimethylaminoalkyl FLT3 Inhibitor Analogs

The target compound incorporates an N-(3-morpholinopropyl) side chain, contrasting with the N-(3-(dimethylamino)propyl) group found in the most potent FLT3 inhibitor (compound 19) [1]. The morpholine oxygen adds an additional hydrogen bond acceptor and increases TPSA compared to the dimethylamino analog. Calculated TPSA for the target compound is 87.1 Ų with 5 HBA and 1 HBD, whereas the dimethylamino analog (estimated by removing the morpholine oxygen) would approximate a TPSA of ~75 Ų with 4 HBA [2]. This TPSA difference of approximately 12 Ų represents a meaningful shift in predicted membrane permeability and oral bioavailability characteristics based on the Veber rules, where TPSA < 140 Ų is generally required but incremental changes within that range affect passive permeability rates [2].

Physicochemical profiling Ligand efficiency Permeability

Structural Differentiation from Morpholine-Coupled Antiviral Imidazo[2,1-b]thiazoles: Scaffold Position of the Morpholine Moiety

A recent study reported morpholine-coupled imidazo[2,1-b]thiazoles where the morpholine is directly attached to the thiazole ring at an early synthetic stage, yielding antiviral hits 7d (IC₅₀ = 1.1 μM, CC₅₀ > 300 μM, SI = 273) and 7e (IC₅₀ = 2.0 μM, CC₅₀ > 300 μM, SI = 150) against influenza A H1N1 in MDCK cells . In contrast, the target compound places the morpholine at the terminus of a propyl linker attached via a carboxamide at the C-2 position of the imidazothiazole core—a fundamentally different connectivity that alters both the spatial presentation of the morpholine and the conformational flexibility of the side chain [1]. The linker-extended morpholine in the target compound (6 rotatable bonds vs. an estimated 2–3 in the direct-coupled series) provides greater conformational entropy and a distinct pharmacophore geometry [1].

Antiviral screening Influenza H1N1 Morpholine SAR

C-6 Phenyl Substituent: Differentiation from Nitrophenyl Analogs in the Same 2-Carboxamide Series

The target compound bears an unsubstituted phenyl group at C-6, differentiating it from closely related commercial analogs such as 3-methyl-N-(3-morpholinopropyl)-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide (MW 429.5 g/mol, C₂₀H₂₃N₅O₄S), which carries an electron-withdrawing 3-nitro group . The nitro substituent in the analog increases molecular weight by 45 Da, reduces electron density on the phenyl ring, and introduces an additional hydrogen bond acceptor (total HBA = 7 vs. 5 in the target compound). This electronic difference alters the compound's reactivity in further derivatization (the nitro group can be reduced to an amine) and its potential for π-stacking or charge-transfer interactions with protein targets [1]. The calculated XLogP3 of 3.6 for the target compound vs. an estimated higher value for the nitro analog also impacts partitioning behavior [1].

Electron-withdrawing substituent effects Reactivity Binding affinity

Optimal Research and Procurement Application Scenarios for 3-Methyl-N-(3-morpholinopropyl)-6-phenylimidazo[2,1-b]thiazole-2-carboxamide (852133-23-4)


Kinase Inhibitor Scaffold-Hopping and Regioisomer SAR Exploration

Researchers investigating FLT3 or related kinase inhibition with imidazo[2,1-b]thiazoles can use this compound as a 2-carboxamide regioisomer comparator against the established 3-carboxamide FLT3 inhibitor series (lead IC₅₀ = 0.022 μM enzymatic, 0.002 μM cellular) [1]. The distinct carboxamide position alters the trajectory of the morpholinopropyl side chain relative to the kinase hinge-binding region, enabling systematic evaluation of whether the 2-carboxamide scaffold retains or redirects kinase inhibitory activity [1].

Morpholine-Containing Antiviral Lead Optimization

Given that morpholine-coupled imidazo[2,1-b]thiazoles have demonstrated anti-influenza H1N1 activity with IC₅₀ values as low as 1.1 μM and selectivity indices up to 273 , this compound offers a linker-extended morpholine variant for SAR expansion. Its 6-rotatable-bond architecture and propyl spacer provide a distinct conformational profile that complements directly coupled morpholine analogs, making it suitable for assessing how linker length and flexibility influence antiviral potency and cytotoxicity .

Sigma Receptor Ligand Profiling with a Morpholinopropyl 2-Carboxamide Chemotype

Imidazo[2,1-b]thiazole derivatives are claimed in multiple patents (e.g., US 9,617,281 B2 to Laboratorios del Dr. Esteve S.A.) as sigma receptor ligands with high affinity for sigma-1 receptors [2]. The morpholinopropyl-2-carboxamide architecture of the target compound represents a substitution pattern not exemplified in the primary patent examples, which focus on morpholine-containing 6-substituted analogs [2]. This compound can therefore serve as a novel chemotype for sigma receptor selectivity profiling, particularly for distinguishing sigma-1 vs. sigma-2 binding preferences in the context of a 2-carboxamide scaffold.

Synthetic Intermediate for Diversified Library Construction

The unsubstituted 6-phenyl group and the morpholinopropyl carboxamide side chain provide two independent vectors for further chemical derivatization. The 6-phenyl ring can undergo electrophilic aromatic substitution (nitration, halogenation, sulfonation) to generate focused libraries, while the morpholine nitrogen can be quaternized or the amide hydrolyzed to the corresponding carboxylic acid (CAS 446829-85-2). With a purity specification of 95% and availability from multiple vendors, this compound represents a practical starting material for medicinal chemistry campaigns requiring an unadorned 6-phenyl-2-carboxamide imidazothiazole scaffold .

Quote Request

Request a Quote for 3-methyl-N-(3-morpholinopropyl)-6-phenylimidazo[2,1-b]thiazole-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.